molecular formula C14H14N2O B11987005 7-methoxy-9H-fluorene-2,6-diamine CAS No. 130859-21-1

7-methoxy-9H-fluorene-2,6-diamine

Cat. No.: B11987005
CAS No.: 130859-21-1
M. Wt: 226.27 g/mol
InChI Key: NRNGVOUKSIZFDR-UHFFFAOYSA-N
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Description

7-Methoxy-9H-fluorene-2,6-diamine (CAS No. 130859-21-1) is a fluorene-based aromatic diamine with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol. The compound features a methoxy (-OCH₃) group at the 7-position and amino (-NH₂) groups at the 2- and 6-positions of the fluorene backbone (Figure 1).

Properties

CAS No.

130859-21-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

7-methoxy-9H-fluorene-2,6-diamine

InChI

InChI=1S/C14H14N2O/c1-17-14-6-9-4-8-5-10(15)2-3-11(8)12(9)7-13(14)16/h2-3,5-7H,4,15-16H2,1H3

InChI Key

NRNGVOUKSIZFDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-2-methoxyfluorene typically involves multiple steps starting from fluorene. One common method includes the nitration of fluorene to produce dinitrofluorene, followed by reduction to obtain the diamino derivative. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of 3,7-Diamino-2-methoxyfluorene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,7-Diamino-2-methoxyfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dinitrofluorene, diamino derivatives, and various substituted fluorene compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3,7-Diamino-2-methoxyfluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3,7-Diamino-2-methoxyfluorene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, including those involved in signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N-(7-Methoxy-1,2,3,4-Tetrahydroacridin-9-yl)Alkane-1,ω-Diamines
  • Core Structure : Acridine (heterocyclic) with a tetrahydro ring system.
  • Substituents: Methoxy at the 7-position and diaminoalkane side chains.
  • Synthesis: Prepared by reacting 7-methoxy-acridine precursors with 1,ω-diaminoalkanes at 125–130°C, followed by purification via flash chromatography .
  • Key Differences : The acridine core introduces nitrogen heteroatoms, enhancing π-conjugation and altering redox properties compared to the fully aromatic fluorene system.
4-(Substituted)-5-Fluorobenzene-1,2-Diamines
  • Core Structure : Simple benzene ring.
  • Substituents: Fluorine at the 5-position and amino groups at 1,2-positions.
  • Synthesis : Reduction of nitro precursors using SnCl₂·2H₂O under reflux, followed by alkaline extraction .
  • Key Differences: The absence of a fused ring system (fluorene) reduces planarity and electron delocalization. These compounds are also noted for instability, requiring immediate use post-synthesis .

Functional and Application-Based Comparisons

Triazine-Carbazole Derivatives (e.g., DACT-II)
  • Core Structure : Triazine-carbazole hybrid.
  • Substituents: Diphenylamino donors.
  • Key Properties : Achieves 100% photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) up to 20% in organic light-emitting diodes (OLEDs) due to near-zero singlet-triplet energy gap (ΔEST) .
  • Contrast with Target Compound : While DACT-II’s triazine-carbazole system enables high EQE, 7-methoxy-9H-fluorene-2,6-diamine’s fluorene core may offer distinct charge-transport properties but lacks reported optoelectronic data.
Pyridazine-Based β-Sheet Breakers (e.g., RS-0406)
  • Core Structure : Pyridazine (six-membered di-aza ring).
  • Substituents : Bis(3-hydroxyphenyl) groups.
  • Key Properties : Inhibits α-synuclein aggregation in neurodegenerative diseases via β-sheet disruption .

Fluorene-Based Diamines

9,9'-(1,2-Ethenediyl)bis-9H-Fluorene-2,6-Diamine
  • Core Structure : Fluorene with an ethenediyl bridge.
  • Substituents: Amino groups at 2,6-positions.

Data Table: Comparative Overview

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Fluorene Methoxy, 2,6-diamino 226.27 Research chemical, limited data
N-(7-Methoxy-tetrahydroacridin-9-yl)diamines Acridine Methoxy, diaminoalkanes Variable Synthetic intermediates
DACT-II Triazine-Carbazole Diphenylamino N/A 100% PLQY, OLED emitter
RS-0406 Pyridazine Bis(3-hydroxyphenyl) N/A α-Synuclein aggregation inhibitor
4-(Substituted)-5-fluorobenzene-1,2-diamine Benzene Fluoro, 1,2-diamino Variable Unstable, medicinal intermediates

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